molecular formula C19H22F3N5S B6457512 2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2549011-47-2

2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B6457512
CAS No.: 2549011-47-2
M. Wt: 409.5 g/mol
InChI Key: GCGIHBJWXGGFNB-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C19H22F3N5S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.15480138 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the thiazole ring , a common structural motif in many biologically active compounds.

Mode of Action

The thiazole ring is known to be planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This suggests that the compound may interact with its targets through π-π stacking interactions, hydrogen bonding, or other non-covalent interactions.

Biochemical Pathways

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The presence of the thiazole ring, which is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , suggests that the compound may have good bioavailability.

Result of Action

Given the diverse biological activities of thiazole derivatives , the compound may have a wide range of effects at the molecular and cellular levels.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the reactivity of the cyclopropyl group can be influenced by the bond angles in the ring , which can be affected by environmental factors.

Properties

IUPAC Name

2-cyclopropyl-4-[[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5S/c20-19(21,22)15-9-16(25-17(24-15)12-1-2-12)27-7-5-26(6-8-27)10-14-11-28-18(23-14)13-3-4-13/h9,11-13H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGIHBJWXGGFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)CC4=CSC(=N4)C5CC5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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